![molecular formula C7H15NO2 B6197446 1-[2-(propan-2-yl)-1,3-dioxolan-2-yl]methanamine CAS No. 274686-28-1](/img/new.no-structure.jpg)
1-[2-(propan-2-yl)-1,3-dioxolan-2-yl]methanamine
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Overview
Description
1-[2-(propan-2-yl)-1,3-dioxolan-2-yl]methanamine is a chemical compound characterized by the presence of a dioxolane ring and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(propan-2-yl)-1,3-dioxolan-2-yl]methanamine typically involves the reaction of 2-(propan-2-yl)-1,3-dioxolane with a suitable amine source under controlled conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a usable form.
Chemical Reactions Analysis
Types of Reactions: 1-[2-(propan-2-yl)-1,3-dioxolan-2-yl]methanamine can undergo various chemical reactions, including:
Reduction: The compound can be reduced to form secondary or tertiary amines under suitable conditions.
Substitution: The amine group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: PhI(OAc)2 and TEMPO are commonly used for the oxidation of amines.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Various alkylating agents can be employed for substitution reactions.
Major Products Formed:
Oxidation: Aldehydes or ketones.
Reduction: Secondary or tertiary amines.
Substitution: Alkylated derivatives.
Scientific Research Applications
1-[2-(propan-2-yl)-1,3-dioxolan-2-yl]methanamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of various industrial chemicals and materials
Mechanism of Action
The mechanism of action of 1-[2-(propan-2-yl)-1,3-dioxolan-2-yl]methanamine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and other interactions with biological molecules, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
1-(1,3-dioxolan-2-yl)-2-propanone: A related compound with a similar dioxolane ring structure.
2-(propan-2-yl)-1,3-dioxolane: A precursor in the synthesis of 1-[2-(propan-2-yl)-1,3-dioxolan-2-yl]methanamine.
Uniqueness: this compound is unique due to the presence of both the dioxolane ring and the amine group, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Biological Activity
1-[2-(propan-2-yl)-1,3-dioxolan-2-yl]methanamine is an organic compound characterized by its unique structural features, including a dioxolane ring and a methanamine group. This combination enhances its stability and potential bioactivity, making it a subject of interest in medicinal chemistry and pharmacology. The molecular formula for this compound is C11H15NO3, and its molecular weight is approximately 209.24 g/mol .
Structural Characteristics
The compound's structure allows for various interactions with biological molecules, particularly through the amine group, which can form hydrogen bonds. This capability is crucial for influencing biochemical pathways and enhancing the compound's therapeutic potential .
Property | Details |
---|---|
Molecular Formula | C11H15NO3 |
Molecular Weight | 209.24 g/mol |
CAS Number | 274686-28-1 |
IUPAC Name | (2-propan-2-yl-1,3-dioxolan-2-yl)methanamine |
Canonical SMILES | CC(C)C1(OCCO1)CN |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The following mechanisms have been identified:
- Hydrogen Bonding : The amine group can form hydrogen bonds with various biological macromolecules, influencing their function.
- Receptor Binding : The dioxolane ring may enhance binding affinity to certain receptors, potentially leading to improved bioavailability and efficacy .
Biological Activities
Research indicates that this compound exhibits several biological activities:
Antioxidant Properties
Studies have suggested that compounds with similar structures may possess antioxidant capabilities, which are beneficial in mitigating oxidative stress in cells.
Enzyme Inhibition
Preliminary investigations indicate that this compound may act as an inhibitor for specific enzymes involved in metabolic pathways. For instance, it has been linked to potential inhibitory activity against Class I PI3-kinase enzymes, which are crucial in various signaling pathways related to cell growth and metabolism .
Case Studies
Several studies have explored the biological implications of this compound:
-
Neuroprotective Effects : Research has shown that derivatives of compounds similar to this compound can promote neuron proliferation and protect against neurotoxicity induced by stressors like corticosterone .
- Study Findings : In vitro tests demonstrated significant increases in cell viability at specific concentrations (e.g., 12.5 μM), suggesting a protective role against neuronal damage.
- Pharmacological Applications : The compound has been investigated for its potential use in treating inflammatory diseases due to its selective inhibition of certain kinases involved in inflammatory responses .
Comparative Analysis
To understand the uniqueness of this compound compared to similar compounds, the following table summarizes key features:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
4-Methoxybenzylamine | Methoxybenzyl group without dioxolane ring | Lacks stability provided by the dioxolane ring |
(2-Methyl-1,3-dioxolan-2-yl)methanamine | Similar dioxolane structure | Variations in substituents lead to different properties |
Tetrahydrofurfurylamine | Amine-containing compound | Different ring structure affects chemical behavior |
Properties
CAS No. |
274686-28-1 |
---|---|
Molecular Formula |
C7H15NO2 |
Molecular Weight |
145.20 g/mol |
IUPAC Name |
(2-propan-2-yl-1,3-dioxolan-2-yl)methanamine |
InChI |
InChI=1S/C7H15NO2/c1-6(2)7(5-8)9-3-4-10-7/h6H,3-5,8H2,1-2H3 |
InChI Key |
MTKHSQUJDJZNRN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1(OCCO1)CN |
Purity |
95 |
Origin of Product |
United States |
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